Quantified Lipophilicity Differences Between 2,4- and 3,4-Difluorophenyl Regioisomers
The 2,4-difluoro substitution pattern on the benzyl ring imparts a quantifiable difference in lipophilicity relative to its direct 3,4-difluoro regioisomer. The target compound (2,4-difluoro) has a computed XLogP3-AA of 1.9, compared to 1.8 for the 3,4-difluoro analog (CAS 1504754-13-5) [1]. While a ΔlogP of 0.1 appears small, it represents a measurable shift in lipophilicity that can systematically influence membrane permeability, aqueous solubility, and non-specific binding profiles across a series of analogs.
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.9 |
| Comparator Or Baseline | 5-[(3,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine (CAS 1504754-13-5); XLogP3-AA = 1.8 |
| Quantified Difference | ΔXLogP3-AA = +0.1 for the 2,4-isomer |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2021.05.07) |
Why This Matters
This quantitative difference, though modest, is important when balancing property profile requirements for CNS-penetrant versus peripherally restricted lead series, where even small shifts in logD can be decisive for candidate selection.
- [1] PubChem. (2024). Comparative physicochemical data for 5-[(2,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine (CID 80390166) and 5-[(3,4-Difluorophenyl)methyl]-1,2,4-oxadiazol-3-amine (CID 71344924). National Library of Medicine. View Source
